molecular formula C10H11B B1267438 5-Bromomethyl-indan CAS No. 501649-52-1

5-Bromomethyl-indan

Cat. No. B1267438
M. Wt: 211.1 g/mol
InChI Key: NTBYJOFMYKKLQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted indanyl compounds, including 5-Bromomethyl-indan derivatives, can involve several strategies, such as the bromination of indan compounds or the modification of existing functional groups on the indan skeleton to introduce a bromomethyl group. For example, chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles have been synthesized from their respective acids through amide and nitrile routes, demonstrating the versatility of indan derivatives as precursors for further functionalization (Bachar & Lahiri, 2004).

Molecular Structure Analysis

The molecular structure of 5-Bromomethyl-indan derivatives is characterized by the presence of a bromomethyl group attached to the indan framework. This structural feature significantly influences the reactivity and physical properties of the molecule. Crystal structure analysis of related compounds provides insights into the arrangement and conformation of the bromomethyl group in relation to the indan nucleus, which is crucial for understanding the chemical behavior and reactivity patterns of these molecules.

Chemical Reactions and Properties

5-Bromomethyl-indan and its derivatives participate in a variety of chemical reactions, leveraging the bromomethyl group as a reactive site for nucleophilic attack, facilitating further functionalization. For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions showcases the utility of bromomethylated compounds as intermediates in creating complex organic molecules with potential therapeutic applications (Rizwan et al., 2014).

Scientific Research Applications

Synthesis of Analgesic Agents

5-Bromomethyl-indan derivatives, specifically bromo-substituted indanyl tetrazoles and indanyl methyltetrazoles, have been synthesized and characterized for their potential as analgesic agents. Compound 5b, in particular, exhibited significant analgesic activity, comparable to known analgesics like phenylbutazone and indometacin (Bachar & Lahiri, 2004).

Development of Alpha-Amino Acid Derivatives

In the field of organic chemistry, indan-based alpha-amino acid derivatives have been synthesized under phase-transfer catalysis conditions. This approach has led to the creation of electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids, demonstrating the versatility of indan derivatives in chemical synthesis (Kotha & Brahmachary, 2000).

Applications in Polymer Chemistry

5-Bromomethyl-indan derivatives have been used in the synthesis of hyperbranched polyethers. The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, for instance, produces polymers with high molecular weight, showcasing the application of these compounds in creating advanced materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Production of Functionalized Piperidines

5-Bromomethyl-indan compounds, such as 5-(bromomethyl)-1-pyrrolinium salts, have been shown to undergo rearrangement with alkoxides to afford functionalized piperidines. These compounds are valuable in the synthesis of complex organic molecules (Kimpe, Boelens, & Contreras, 1996).

Creation of Heteroditopic Ligands

5-Bromomethyl-indan derivatives have been utilized in the one-pot halomethylation of salicylaldehydes, leading to the synthesis of heteroditopic ligands for binding metal salts. This method has applications in organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Exploration in Beyond Rule of 5 Chemical Space

Research involving 5-Bromomethyl-indan derivatives extends into exploring beyond the rule of 5 (bRo5) chemical space in drug design. This work is crucial for understanding oral bioavailability and pharmacokinetics of bRo5 compounds, with potential implications in therapeutic drug development (DeGoey, Chen, Cox, & Wendt, 2017).

Safety And Hazards

For detailed safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBYJOFMYKKLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317496
Record name 5-BROMOMETHYL-INDAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromomethyl-indan

CAS RN

501649-52-1
Record name 5-BROMOMETHYL-INDAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2,3-dihydro-1H-indene
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